Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

CAS No.: 1396843-77-8

Cat. No.: VC4155958

Molecular Formula: C12H14F3N3O2

Molecular Weight: 289.258

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396843-77-8 |

|---|---|

| Molecular Formula | C12H14F3N3O2 |

| Molecular Weight | 289.258 |

| IUPAC Name | cyclopropyl-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |

| Standard InChI | InChI=1S/C12H14F3N3O2/c13-12(14,15)11-17-16-9(20-11)7-3-5-18(6-4-7)10(19)8-1-2-8/h7-8H,1-6H2 |

| Standard InChI Key | WOWKQUXPMGXKKO-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |

Introduction

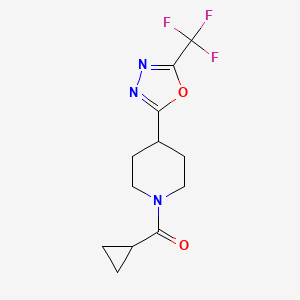

Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that belongs to a class of substances known for their potential biological activities. This compound features a cyclopropyl group, a piperidine ring, and a trifluoromethyl-substituted oxadiazole moiety, which contributes to its unique chemical properties and biological activities.

Molecular Formula and Weight

-

Molecular Formula: C12H12F3N3O2

-

Molecular Weight: 273.24 g/mol

Structural Representation

The compound's structure can be represented in various formats:

-

SMILES:

C1CC1C(=O)N2CCCCC2C(=N)C(=O)C(C(F)(F)F)=N

This representation indicates the arrangement of atoms within the molecule, highlighting the cyclopropyl and piperidine components along with the oxadiazole structure.

Synthesis of Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

The synthesis of this compound typically involves multi-step synthetic routes that might include:

-

Formation of the Oxadiazole Ring: This step often involves the reaction of appropriate hydrazones with isocyanates or other electrophiles.

-

Piperidine Integration: The piperidine ring is introduced through nucleophilic substitution reactions.

-

Cyclopropyl Group Attachment: The cyclopropyl moiety is synthesized through methods such as cyclopropanation reactions.

Each step requires careful selection of reagents and conditions to ensure high yields and purity of the final product.

Potential Applications

Research indicates that compounds similar to Cyclopropyl(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone may exhibit:

-

Antimicrobial Activity: Studies have shown that oxadiazole derivatives possess significant antimicrobial properties.

-

Anticancer Properties: Some derivatives have been evaluated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

Mechanism of Action

While specific mechanisms for this compound may not be well-documented, compounds with similar structures often interact with biological targets such as enzymes or receptors. The proposed mechanism might involve:

-

Inhibition of key enzymes involved in metabolic pathways.

-

Modulation of receptor activity leading to altered cellular responses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume